2-氨基-1,3-噁唑-4-基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

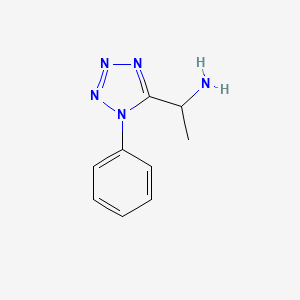

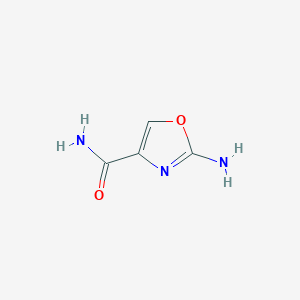

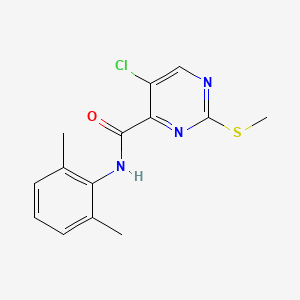

2-Amino-1,3-oxazole-4-carboxamide (AOCA) is a heterocyclic compound with a molecular formula of C4H5N3O2. It is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclization of amino-esters and the use of Boc-protection . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Molecular Structure Analysis

The molecular structure of 2-Amino-1,3-oxazole-4-carboxamide consists of a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The molecular weight is 127.1 .Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives often include nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

2-Amino-1,3-oxazole-4-carboxamide is a solid at room temperature . It has a melting point of 216-220°C .科学研究应用

Anticancer Activity

Compounds containing 1,3,4-oxadiazole moiety, which is a part of 2-Amino-1,3-oxazole-4-carboxamide, have been found to exhibit a wide range of biological activities including anticancer properties . This makes it a potential candidate for the development of new anticancer drugs.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activity of 2-(5-amino-1,3,4-oxadiazol-2-yl)-4-bromophenol, a compound related to 2-Amino-1,3-oxazole-4-carboxamide, were investigated against two strains of Gram-positive bacteria; Streptococcus aureus, Bacillus subtilis, two strains of Gram-negative bacterial; Klebsiella pneumoniae and Escherichia coli . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could also have potential antibacterial and antifungal applications.

Analgesic and Anti-inflammatory Activity

1,3,4-Oxadiazoles have been reported to possess analgesic and anti-inflammatory properties . Given that 2-Amino-1,3-oxazole-4-carboxamide contains a 1,3,4-oxadiazole moiety, it could potentially be used in the development of analgesic and anti-inflammatory drugs.

Antiviral Activity

Compounds containing 1,3,4-oxadiazole cores have been found to exhibit antiviral properties . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could be used in the development of new antiviral drugs.

Antihypertensive Activity

1,3,4-Oxadiazoles have also been reported to possess antihypertensive properties . This indicates that 2-Amino-1,3-oxazole-4-carboxamide could potentially be used in the treatment of hypertension.

Anticonvulsant Activity

Compounds containing 1,3,4-oxadiazole cores have been found to exhibit anticonvulsant properties . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could be used in the development of new anticonvulsant drugs.

Anti-diabetic Activity

1,3,4-Oxadiazoles have also been reported to possess anti-diabetic properties . This indicates that 2-Amino-1,3-oxazole-4-carboxamide could potentially be used in the treatment of diabetes.

Bioisostere for Carboxylic Acids, Esters, and Carboxamides

1,3,4-Oxadiazole ring has aroused interest in medicinal chemistry as a bioisostere for carbonyl containing molecules such as carboxylic acids, esters, and amides . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could be used as a significant part of the pharmacophore which is capable of binding to a ligand .

安全和危害

未来方向

属性

IUPAC Name |

2-amino-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUQIMMDFYYYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine](/img/structure/B2739043.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2739048.png)

![2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2739050.png)

![5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2739056.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739059.png)

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2739060.png)